1-Chloro-3-fluoro-2-methyl-4-nitrobenzene
Description
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is an aromatic compound belonging to the family of chlorinated nitroaromatic compounds. These compounds are significant due to their diverse applications in the synthesis of various industrial chemicals and pharmaceuticals. The presence of both chloro and fluoro substituents on the benzene ring, along with a nitro group, makes this compound particularly interesting for chemical research and industrial applications.
Properties
IUPAC Name |
1-chloro-3-fluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEOGZJLGSHSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene can be synthesized through a series of aromatic substitution reactions. One common method involves the nitration of 1-chloro-3-fluoro-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group deactivates the benzene ring towards further electrophilic substitution, making it less reactive towards additional nitration or halogenation.
Nucleophilic Substitution: The presence of electron-withdrawing groups (nitro, chloro, and fluoro) makes the compound susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Typically requires strong acids like sulfuric acid or Lewis acids as catalysts.
Nucleophilic Substitution: Often involves nucleophiles such as hydroxide ions or amines under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Reduction: The reduction of the nitro group yields 1-chloro-3-fluoro-2-methyl-4-aminobenzene.
Nucleophilic Substitution: Depending on the nucleophile, products such as 1-chloro-3-fluoro-2-methyl-4-aminobenzene or 1-chloro-3-fluoro-2-methyl-4-hydroxybenzene can be formed.
Scientific Research Applications
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets through its functional groups. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attacks. The chloro and fluoro substituents further modulate the electronic properties of the compound, affecting its overall reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-4-nitrobenzene
- 1-Chloro-3-fluoro-4-nitrobenzene
- 1-Chloro-2-methyl-4-nitrobenzene
Uniqueness
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The combination of chloro, fluoro, and nitro groups on the benzene ring provides a distinct electronic environment, making it a valuable compound for various synthetic and industrial applications .
Biological Activity
1-Chloro-3-fluoro-2-methyl-4-nitrobenzene is an aromatic compound belonging to the class of chlorinated nitroaromatic compounds. It has garnered interest in various fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and interactions with biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
The molecular formula of this compound is C₇H₆ClFNO₂. The compound features a benzene ring substituted with a chloro group, a fluoro group, a methyl group, and a nitro group. These substituents significantly influence its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits biological activity primarily through its electrophilic nature and the presence of electron-withdrawing groups. The nitro group can participate in redox reactions, while the chloro and fluoro groups modulate the electronic properties of the compound.
1. Electrophilic Substitution Reactions
The compound undergoes electrophilic substitution reactions where the nitro group deactivates the benzene ring towards further substitutions. This property is crucial for understanding its reactivity in biological systems.
2. Nucleophilic Substitution Reactions
Due to the presence of electron-withdrawing groups, this compound is susceptible to nucleophilic aromatic substitution. This mechanism is significant in its interaction with biological nucleophiles such as amino acids in proteins.
1. Antimicrobial Activity
Research has indicated that chlorinated nitroaromatic compounds can exhibit antimicrobial properties. For instance, studies on similar compounds suggest that they may inhibit bacterial growth by disrupting essential cellular processes .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| 1-Chloro-4-nitrobenzene | 50 | E. coli |
| 2-Nitrochlorobenzene | 25 | S. aureus |
2. Environmental Impact and Biodegradation
Chlorinated nitroaromatic compounds are persistent environmental pollutants. Research indicates that certain bacterial strains can utilize these compounds as carbon sources, leading to their biodegradation . For example, strain LW1 from the Comamonadaceae family was shown to transform 1-chloro-4-nitrobenzene into less harmful products under anaerobic conditions.
Case Study: Biodegradation of Chlorinated Nitro Compounds
In a study involving Pseudomonas species, it was found that these bacteria could reduce mononitro compounds effectively under aerobic conditions, converting them into anilines without further degradation . This highlights the potential for bioremediation strategies using microorganisms to detoxify environments contaminated with such compounds.
Toxicological Aspects
The toxicity profile of this compound has not been extensively documented; however, related compounds have shown mutagenic and carcinogenic effects in various studies. For instance, 1-chloro-4-nitrobenzene has been reported to cause methemoglobinemia and exhibit weak mutagenicity in laboratory settings . Therefore, understanding the toxicological implications of this compound is crucial for assessing its safety in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
